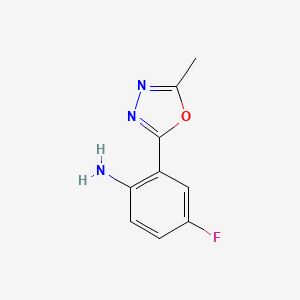

4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

Descripción

Structural Features and IUPAC Nomenclature

This compound exhibits a complex molecular architecture that integrates multiple pharmacologically relevant structural elements within a single molecular framework. The compound possesses the molecular formula C9H8FN3O with a molecular weight of 193.18 g/mol, indicating a relatively compact structure that maintains significant structural diversity. The International Union of Pure and Applied Chemistry nomenclature precisely describes the compound as this compound, which systematically identifies each functional group and its positional relationship within the overall molecular structure.

The structural backbone consists of a benzene ring bearing three distinct functional modifications that collectively define the compound's chemical identity and potential biological activity. The primary amine group attached to the benzene ring provides the aniline functionality, which serves as a fundamental building block in pharmaceutical chemistry due to its capacity for hydrogen bonding and its role as a nucleophilic center. The fluorine atom occupies the 4-position relative to the amine group, introducing significant electronic effects that modify both the electron density distribution and the physicochemical properties of the aromatic system. The 1,3,4-oxadiazole ring system attached at the 2-position represents a five-membered heterocycle containing one oxygen and two nitrogen atoms, with an additional methyl substituent at the 5-position of the oxadiazole ring.

The spatial arrangement of these functional groups creates a molecule with distinct regions of varying electron density and hydrogen bonding capability. The predicted chemical properties reflect this structural complexity, with a boiling point of 360.3±52.0 degrees Celsius and a density of 1.316±0.06 g/cm³, indicating substantial intermolecular interactions. The predicted pKa value of 0.93±0.10 suggests that the compound exists predominantly in its protonated form under physiological conditions, which has important implications for its biological activity and pharmacokinetic behavior.

Table 1: Physicochemical Properties of this compound

Historical Context in Heterocyclic Chemistry

The development of this compound represents the convergence of several important historical trends in heterocyclic chemistry, particularly the evolution of oxadiazole chemistry and the strategic incorporation of fluorine into pharmaceutical compounds. The foundational work on 1,3,4-oxadiazole chemistry traces back to 1965 when Ainsworth first prepared the parent 1,3,4-oxadiazole through thermolysis of ethylformate formyl hydrazone at atmospheric pressure. This initial discovery established the fundamental synthetic methodology that would later enable the preparation of more complex substituted derivatives such as the compound under examination.

Propiedades

IUPAC Name |

4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c1-5-12-13-9(14-5)7-4-6(10)2-3-8(7)11/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIPOVMFTGTENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a two-step approach:

- Step 1: Formation of the oxadiazole ring via cyclization of appropriate precursors, often involving hydrazide and carboxylic acid derivatives.

- Step 2: Introduction or retention of the fluorinated aniline moiety , either by starting with a fluorinated aromatic precursor or by selective functional group transformations post-cyclization.

Detailed Synthetic Routes

Cyclization Using Hydrazides and Aromatic Acids with Phosphoryl Chloride

A well-documented method to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves refluxing a hydrazide with an aromatic acid in phosphoryl chloride (POCl₃) as a dehydrating agent. This method has been adapted for fluorinated substrates:

- Procedure : A mixture of 4-fluorobenzohydrazide (or equivalent fluorinated hydrazide) and 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (or fluorinated aromatic acid) is refluxed in POCl₃ for 5–6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

- Outcome : The cyclization yields the 1,3,4-oxadiazole ring fused to the fluorinated aniline structure.

- Purification : The crude product is isolated by quenching the reaction mixture in ice water, followed by filtration and recrystallization from suitable solvents.

Cyclization via Thionyl Chloride or Other Dehydrating Agents

Alternative dehydrating agents such as thionyl chloride (SOCl₂) can also be employed to promote ring closure under milder conditions:

- Reaction Conditions : The reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with 4-fluoroaniline in the presence of SOCl₂ under reflux leads to the formation of the target compound.

- Advantages : This method offers better control over reaction parameters and can reduce side reactions.

- Industrial Scale-Up : Continuous flow reactors and automated systems improve yield and purity, with downstream purification by crystallization and chromatography.

Reaction Optimization and Characterization

Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield and Purity |

|---|---|---|

| Dehydrating Agent | Phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) | Efficient cyclization with minimal side products |

| Reaction Temperature | Reflux (approx. 80–110 °C) | Ensures complete cyclization |

| Reaction Time | 5–6 hours | Maximizes conversion |

| Solvent | POCl₃ acts as solvent and reagent | Facilitates ring closure |

| Purification | Recrystallization or chromatography | Enhances purity and removes impurities |

Spectroscopic and Structural Characterization

| Technique | Key Observations | Purpose |

|---|---|---|

| Infrared (IR) | NH stretch at ~3450 cm⁻¹; C=N stretch at 1630 cm⁻¹ | Confirms amine and oxadiazole ring formation |

| Nuclear Magnetic Resonance (NMR) | Aromatic protons δ 6.7–7.7 ppm; methyl group δ 2.6 ppm | Structural elucidation and substitution pattern confirmation |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 193.18 | Confirms molecular weight and formula |

| X-ray Crystallography | Coplanar oxadiazole and aniline rings; intramolecular H-bonds | Definitive structural confirmation |

These techniques are critical to verify the successful synthesis of 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline and to rule out isomers or impurities.

Research Findings and Notes on Preparation

- The oxadiazole ring formation is highly dependent on the dehydrating agent and reaction conditions; phosphoryl chloride remains the most effective reagent for this transformation.

- The fluorine substituent on the aniline ring requires careful handling to avoid nucleophilic substitution or degradation during cyclization.

- Light sensitivity of intermediates (especially thiomethyl derivatives) necessitates synthesis under light-protected conditions to maintain reproducibility.

- Industrial synthesis benefits from continuous flow reactors that allow precise control of temperature, reaction time, and reagent stoichiometry, improving scalability.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| POCl₃-mediated cyclization | Hydrazide + aromatic acid in POCl₃, reflux 5–6 h | High yield, well-established | Requires careful handling of POCl₃ |

| SOCl₂-mediated cyclization | Acid + aniline + SOCl₂, reflux | Milder conditions, scalable | May require longer reaction time |

| Continuous flow synthesis | Automated reactors with controlled parameters | High purity, scalable | Requires specialized equipment |

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic aromatic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding oxadiazole N-oxide.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline has been investigated for its anticancer properties. Research indicates that compounds with similar oxadiazole structures exhibit significant activity against cancer cells. The mechanism involves the inhibition of enzymes responsible for cell proliferation, leading to apoptosis in cancerous cells.

Anti-inflammatory and Antimicrobial Properties

The compound is also being studied for its anti-inflammatory and antimicrobial effects. Its ability to modulate inflammatory pathways makes it a candidate for drug development targeting inflammatory diseases. Additionally, preliminary studies suggest it may inhibit bacterial growth, making it a potential lead for new antibiotics .

Materials Science

Organic Semiconductors

In materials science, this compound is explored for its application in organic semiconductors and light-emitting diodes (LEDs). The fluorine atom in its structure enhances the compound's stability and electronic properties, which are crucial for developing efficient electronic devices .

Biological Research

Biochemical Assays

This compound serves as a valuable probe in biochemical assays to study enzyme activity and protein interactions. Its unique structure allows researchers to explore various biological pathways and mechanisms at the molecular level .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazoles exhibit promising anticancer activity by targeting specific kinases involved in cell cycle regulation. The study highlighted that this compound showed higher potency compared to other derivatives.

Case Study 2: Materials Development

Research conducted on organic semiconductors revealed that incorporating this compound into polymer matrices improved the charge transport properties significantly. This advancement could lead to more efficient LED technologies .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds with the target proteins .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 1,3,4-oxadiazole-aniline scaffold but differing in substituents. Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Table 1: Structural and Molecular Comparison

Key Research Findings:

Bioactivity Modulation: The fluorine atom in this compound enhances metabolic stability compared to non-fluorinated analogs like 2-(1,3,4-oxadiazol-2-yl)aniline, which lacks substituents on the aniline ring . Replacement of the methyl group with a pyridinyl moiety (as in 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline) introduces nitrogen-rich aromaticity, improving binding to biological targets like kinase enzymes .

Electronic and Steric Effects: Chlorophenyl substitution at the oxadiazole position (e.g., 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline) increases lipophilicity (logP ~2.8) compared to the methyl-substituted compound (logP ~1.9), favoring membrane permeability in antimicrobial applications . Branched alkyl chains on the aniline nitrogen (e.g., 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-(2-methylpentan-3-yl)aniline) reduce crystallinity, enhancing solubility in non-polar solvents .

Structural Insights :

- Single-crystal X-ray studies of 2-(1,3,4-oxadiazol-2-yl)aniline reveal planar geometry with intermolecular hydrogen bonding (N–H···N), a feature disrupted by bulky substituents like pyridinyl or alkyl groups .

Actividad Biológica

4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (CAS No. 1183482-41-8) is a synthetic compound belonging to the oxadiazole class, characterized by a fluorine atom and a methyl group attached to its structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

The molecular formula of this compound is with a molecular weight of 193.18 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

Anticancer Activity

Studies have demonstrated that this compound can inhibit specific enzymes involved in cancer cell proliferation. It has been shown to induce apoptosis in cancer cells by modulating cell signaling pathways and gene expression. For instance, it activates caspase pathways leading to programmed cell death in squamous carcinoma cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary results indicate moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

The molecular mechanism underlying the biological activity of this compound involves:

- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, inhibiting their function.

- Cell Signaling Modulation : It influences various signaling pathways that regulate cell survival and apoptosis.

- Gene Expression Alteration : The compound affects the transcription of genes associated with cell growth and death.

Case Studies

Several studies highlight the effectiveness of this compound in different biological contexts:

Study on Cancer Cell Lines

In a study involving various cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. The study reported IC50 values indicating potent cytotoxic effects, particularly in squamous carcinoma cells .

Antimicrobial Evaluation

Another study assessed the antimicrobial properties of this compound against multiple bacterial strains. The results indicated that it exhibited an MIC range from 5 µM to 50 µM against various pathogens, suggesting its potential as an antibacterial agent .

Data Summary

| Biological Activity | Effect | Cell Type / Pathogen | IC50/MIC (µM) |

|---|---|---|---|

| Anticancer | Induces apoptosis | Squamous carcinoma cells | ~10 |

| Antimicrobial | Inhibits growth | Staphylococcus aureus | 20 |

| Antimicrobial | Inhibits growth | Escherichia coli | 30 |

Q & A

Q. What are the standard synthetic routes for 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, and what experimental precautions are critical?

The compound is typically synthesized via cyclization of precursor hydrazides or through Schiff base reactions. For example, oxadiazole formation can be achieved by reacting 2-aminobenzoic acid derivatives with (N-isocyanimino)triphenylphosphorane under mild conditions . Ethanol is often used as a solvent, and intermediates like acetamide-protected aniline derivatives (e.g., N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide) are key to controlling reactivity . Light sensitivity requires reactions to be conducted in foil-covered vessels to prevent decomposition .

Q. Which spectroscopic methods are most reliable for characterizing this compound, and what key data should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic and oxadiazole moieties. For example, ¹H NMR of the compound shows distinct peaks at δ 7.73–7.69 (m, 1H) and δ 2.61 (s, 3H) for the methyl group on the oxadiazole ring . Infrared (IR) spectroscopy identifies functional groups such as NH₂ (3452–3315 cm⁻¹) and C=N (1633 cm⁻¹) . Melting point determination (e.g., 142–144°C ) and mass spectrometry further validate purity.

Q. How does the fluorine substituent influence the compound’s chemical reactivity and stability?

The fluorine atom at the 4-position on the aniline ring enhances electron-withdrawing effects, stabilizing the aromatic system and directing electrophilic substitution reactions to specific positions. This substituent also increases oxidative stability, as seen in derivatives like 4-fluoro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline, which retains integrity under ambient conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies may arise from impurities, polymorphic forms, or solvent residues. Cross-validate data using multiple techniques: for instance, single-crystal X-ray diffraction can confirm molecular geometry , while differential scanning calorimetry (DSC) identifies polymorphic transitions. Reproducing synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) minimizes variability .

Q. What strategies are effective for modifying the compound to study structure-activity relationships (SAR) in biological systems?

Introduce substituents at the oxadiazole 5-position (e.g., methyl, phenyl) or the aniline ring to probe electronic and steric effects. For example, replacing the methyl group with a pyridinyl moiety (as in 4-fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline) alters hydrophobicity and hydrogen-bonding capacity, impacting receptor binding . Biological assays (e.g., enzyme inhibition, cytotoxicity) should accompany structural modifications to correlate changes with activity .

Q. What role does the oxadiazole ring’s planarity play in the compound’s interactions with biological targets?

X-ray crystallography reveals that the oxadiazole and aniline rings are approximately coplanar, facilitating π-π stacking with aromatic residues in protein active sites . This geometry is critical for interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, as demonstrated in structurally similar adamantyl-oxadiazole derivatives .

Q. How can the compound be functionalized for bioconjugation or probe development?

Introduce thiol-reactive groups (e.g., via methylthio substitution at the oxadiazole 5-position) to enable conjugation with cysteine-rich proteins . Alternatively, incorporate click chemistry handles (e.g., azides) for bioorthogonal labeling. Ensure modifications do not disrupt the core pharmacophore by preserving the fluorine and oxadiazole motifs .

Methodological Considerations

Q. What analytical workflows are recommended for detecting byproducts or degradation products during synthesis?

Use high-performance liquid chromatography (HPLC) with UV/Vis detection to monitor reaction progress. Liquid chromatography-mass spectrometry (LC-MS) identifies byproducts via molecular ion peaks. For example, Schiff base intermediates (e.g., 2a-h in ) may form during synthesis and require purification via column chromatography.

Q. How should researchers design stability studies under varying pH and temperature conditions?

Conduct accelerated stability testing by incubating the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Analyze degradation using NMR and IR to track functional group integrity. Note that the oxadiazole ring is susceptible to hydrolysis under strongly acidic or basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.